N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride
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Description
N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 470.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.1226905 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the free radicals generated during the photopolymerization process . The compound interacts with these free radicals, initiating the polymerization of acrylates .
Mode of Action
The compound, specifically the derivatives ANN2 and ANN3, can initiate the free radical polymerization of acrylates under LED at 405 nm . This is achieved through the interaction of the compound with the free radicals, leading to a change in their state and enabling the polymerization process .
Biochemical Pathways
The compound affects the photopolymerization pathway . It is incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . The compound’s interaction with free radicals triggers the polymerization process, affecting the downstream formation of the polymer structure .
Result of Action
The result of the compound’s action is the initiation of the free radical polymerization of acrylates . This leads to the formation of polymer structures, which have a wide range of applications, including the creation of interpenetrated polymer networks and adaptation for 3D printing .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light. Specifically, the compound is effective under the irradiation of various LEDs . This suggests that the compound’s action is dependent on the presence and intensity of light, making it a crucial factor in its mechanism of action.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-26(2)9-10-27(23(28)18-8-7-16-5-3-4-6-17(16)13-18)24-25-19-14-20-21(15-22(19)31-24)30-12-11-29-20;/h3-8,13-15H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQIPQRXHAHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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